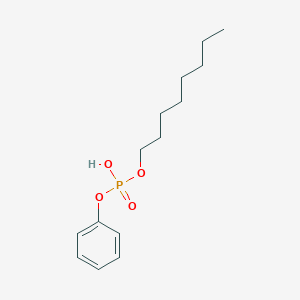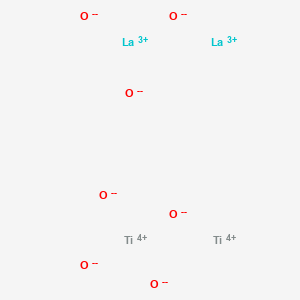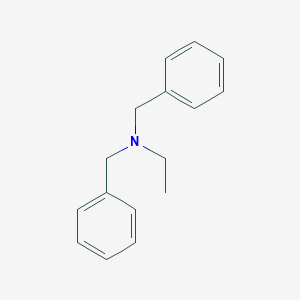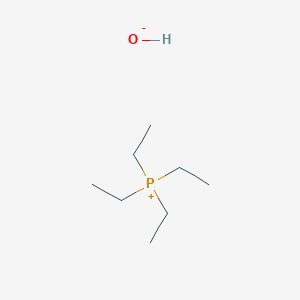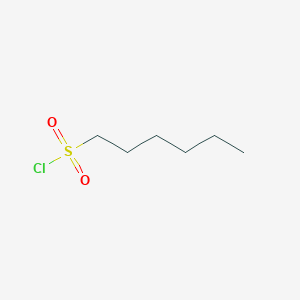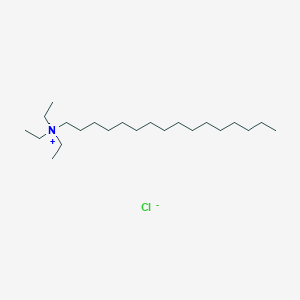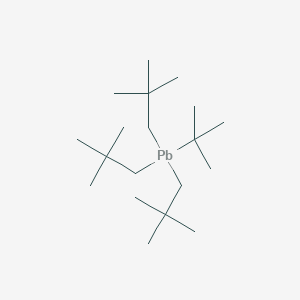
Tert-butyl-tris(2,2-dimethylpropyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-tris(2,2-dimethylpropyl)plumbane, also known as TBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBP is a lead-based compound that has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is not fully understood. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can act as a Lewis acid, which can coordinate with other molecules and facilitate various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been shown to form stable complexes with other molecules, which can enhance their reactivity and stability.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can cause toxicity in living organisms, including humans. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can accumulate in various organs, including the liver, kidney, and brain, and can cause oxidative stress, inflammation, and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has several advantages and limitations for lab experiments. One advantage of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its high stability, which makes it an ideal candidate for various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its toxicity, which can limit its use in certain experiments. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can also be expensive, which can limit its use in large-scale experiments.
List of
Direcciones Futuras
1. Further studies are needed to understand the mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various chemical reactions.
2. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in biochemistry and medicinal chemistry.
3. Further studies are needed to investigate the toxicity of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in living organisms and its potential impact on human health.
4. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in material science, including the synthesis of new materials and catalysts.
5. Further studies are needed to investigate the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in environmental remediation, including the removal of heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a lead-based compound that has gained significant attention in scientific research due to its unique properties. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry. Tert-butyl-tris(2,2-dimethylpropyl)plumbane's synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various fields and its impact on human health and the environment.
Métodos De Síntesis
The synthesis of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a complex process that involves several steps. The most common method of synthesizing Tert-butyl-tris(2,2-dimethylpropyl)plumbane is through the reaction of lead acetate with tert-butyl lithium and 2,2-dimethylpropyl chloride. The reaction results in the formation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane, which can be purified through recrystallization or distillation.
Aplicaciones Científicas De Investigación
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields. In material science, Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been used as a precursor for the synthesis of lead-based perovskite solar cells. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been used as a catalyst in organic chemistry reactions, where it has shown excellent catalytic activity in various reactions, including C-H activation, cross-coupling, and cyclization reactions.
Propiedades
Número CAS |
13406-14-9 |
|---|---|
Nombre del producto |
Tert-butyl-tris(2,2-dimethylpropyl)plumbane |
Fórmula molecular |
C19H42Pb |
Peso molecular |
478 g/mol |
Nombre IUPAC |
tert-butyl-tris(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/3C5H11.C4H9.Pb/c3*1-5(2,3)4;1-4(2)3;/h3*1H2,2-4H3;1-3H3; |
Clave InChI |
XMKFPHYKROVHGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



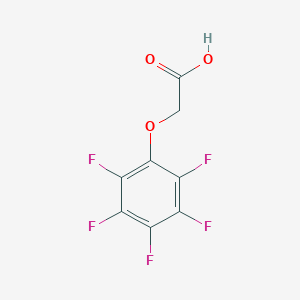
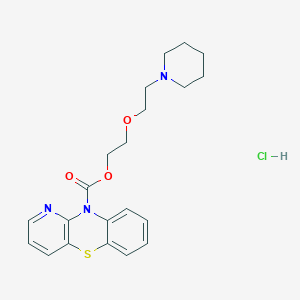
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
